Macbecin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

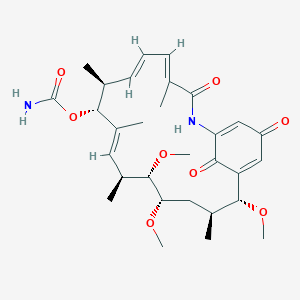

C30H42N2O8 |

|---|---|

分子量 |

558.7 g/mol |

IUPAC名 |

[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1 |

InChIキー |

PLTGBUPHJAKFMA-AKHLCTHTSA-N |

異性体SMILES |

C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |

正規SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Macbecin I and Macbecin II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macbecin I and its hydroquinone counterpart, this compound II, are ansamycin antibiotics that have garnered significant interest in oncology research due to their potent antitumor properties. Both compounds function as inhibitors of Heat Shock Protein 90 (HSP90), a critical molecular chaperone for the stability and function of numerous oncoproteins. However, subtle structural differences between the benzoquinone ring of this compound I and the hydroquinone ring of this compound II give rise to distinct biological activities and potential therapeutic applications. This technical guide provides a comprehensive comparison of the biological activities of this compound I and this compound II, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to inform further research and drug development efforts.

Introduction

Heat Shock Protein 90 (HSP90) has emerged as a key target in cancer therapy due to its essential role in maintaining the conformational stability and function of a wide range of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] Inhibition of HSP90 leads to the degradation of these client proteins, offering a multi-pronged attack on oncogenic signaling pathways.

This compound I and this compound II are naturally occurring ansamycins that have been identified as potent HSP90 inhibitors.[1][2] this compound I, characterized by a benzoquinone core, has been shown to inhibit the ATPase activity of HSP90 and exhibit in vivo antitumor efficacy.[1] this compound II, the hydroquinone form, has demonstrated a unique immunomodulatory role by upregulating Major Histocompatibility Complex Class I (MHC-I) expression on tumor cells, thereby enhancing their recognition by the immune system.[3][4][5] Furthermore, this compound II has shown preferential activity against cancer cells with specific genetic backgrounds, such as those with SMAD4 mutations.

This guide aims to provide a detailed comparative analysis of the biological activities of these two closely related molecules, highlighting their distinct mechanisms and potential for different therapeutic strategies.

Quantitative Comparison of Biological Activities

A direct, head-to-head comparison of this compound I and this compound II in the same experimental settings is limited in the current literature. However, by compiling data from various studies, we can construct a comparative overview of their potencies.

| Parameter | This compound I | This compound II | Reference(s) |

| HSP90 ATPase Inhibition (IC50) | 2 µM | Not explicitly reported | [1] |

| HSP90 Binding Affinity (Kd) | 0.24 µM | Not explicitly reported | [1] |

| Effective Concentration for MHC-I Upregulation | Not reported | 0.1 - 0.5 µM | [3] |

| Water Solubility | More soluble than Geldanamycin | More soluble than this compound I | |

| In Vivo Antitumor Activity | Demonstrated in a DU145 murine xenograft model | Demonstrated in combination with immunotherapy in mouse models | [1][3][5] |

Note: The lack of directly comparable quantitative data for HSP90 inhibition by this compound II is a notable gap in the current literature.

Key Biological Activities and Mechanisms of Action

HSP90 Inhibition

Both this compound I and this compound II exert their primary antitumor effect through the inhibition of HSP90. By binding to the ATP-binding pocket in the N-terminal domain of HSP90, they disrupt the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling pathways simultaneously.

Immunomodulation by this compound II: MHC-I Upregulation

A key differentiator of this compound II is its ability to upregulate the expression of MHC-I molecules on the surface of cancer cells.[3][4][5] This enhanced MHC-I presentation makes tumor cells more visible to the immune system, specifically to cytotoxic T lymphocytes (CTLs), thereby potentiating the effects of immunotherapies like checkpoint inhibitors. This activity is observed at concentrations lower than those typically required for direct cytotoxicity, suggesting a distinct mechanism from its HSP90 inhibitory action.

Activity in SMAD4-Negative Colon Cancer

Pre-clinical studies have identified this compound II as being particularly effective against colon cancer cells that are deficient in the tumor suppressor protein SMAD4. This suggests a potential for a personalized medicine approach, where the genetic background of the tumor could predict the efficacy of this compound II.

Experimental Protocols

HSP90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of HSP90. A common method is a colorimetric assay that detects the release of inorganic phosphate.

Materials:

-

Purified recombinant human HSP90 protein.

-

ATP solution.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Malachite Green reagent.

-

This compound I or II solution in DMSO.

-

96-well microplate.

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound I or II in assay buffer.

-

Add HSP90 protein to each well of the microplate.

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding ATP to each well.

-

Incubate for a defined period (e.g., 60 minutes at 37°C).

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.

-

Read the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between a ligand (this compound) and a protein (HSP90).

Materials:

-

Purified recombinant human HSP90 protein.

-

This compound I or II solution.

-

ITC instrument.

-

Degassed buffer.

Procedure:

-

Dialyze the HSP90 protein and dissolve the this compound in the same degassed buffer.

-

Load the HSP90 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.

-

Integrate the heat data to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.

Flow Cytometry for MHC-I Upregulation

This protocol details the measurement of cell surface MHC-I expression on tumor cells following treatment with this compound II.[3]

Materials:

-

Cancer cell line of interest (e.g., DCIS.com, MCF10CA1a, E0771, 4T1).[3]

-

This compound II solution in DMSO.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Primary antibody against MHC-I (e.g., anti-HLA-ABC).[3]

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound II (e.g., 0.1, 0.5 µM) for 48 hours.[3]

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with the primary anti-MHC-I antibody for a specified time on ice.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Resuspend the cells in staining buffer and analyze them using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) to determine the level of MHC-I expression.

Conclusion

This compound I and this compound II, while structurally similar, exhibit distinct and complementary biological activities. This compound I is a well-characterized HSP90 inhibitor with direct antitumor effects. This compound II, in addition to its presumed HSP90 inhibitory activity, possesses a unique immunomodulatory function through the upregulation of MHC-I, making it a promising candidate for combination therapies with immune checkpoint inhibitors. Furthermore, its enhanced activity in SMAD4-negative colon cancers highlights its potential for precision medicine applications.

Further research is warranted to conduct direct comparative studies of these two compounds to fully elucidate their relative potencies and to explore the therapeutic potential of this compound II's immunomodulatory properties in a wider range of cancer types. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to investigate these promising antitumor agents further.

References

- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy | EMBO Molecular Medicine [link.springer.com]

The Core Mechanism of Hsp90 Inhibition by Macbecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its inhibition represents a promising strategy for cancer therapy. Macbecin, a benzoquinone ansamycin, has emerged as a potent Hsp90 inhibitor. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits Hsp90 function. We will delve into its binding characteristics, the consequential effects on Hsp90's ATPase activity, and the downstream impact on client protein stability and cellular signaling pathways. This guide also outlines the detailed experimental protocols used to elucidate this mechanism, offering a comprehensive resource for researchers in the field of Hsp90-targeted drug discovery.

Introduction to Hsp90 and this compound

Hsp90 is an abundant and highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a diverse set of "client" proteins.[1] These clients include a multitude of signaling proteins, such as steroid hormone receptors and protein kinases, that are often overexpressed or mutated in cancer cells, making Hsp90 a prime target for anticancer drug development.[1]

This compound is a naturally occurring ansamycin antibiotic that has demonstrated potent antitumor and cytotoxic activities.[1][2] It belongs to the same class of compounds as geldanamycin, a well-characterized Hsp90 inhibitor.[1] this compound, however, exhibits favorable properties such as increased solubility and stability, positioning it as an attractive lead compound for further optimization in cancer therapeutics.[3]

The Mechanism of Hsp90 Inhibition by this compound

This compound exerts its inhibitory effect on Hsp90 through a multi-step process that begins with direct binding to the chaperone and culminates in the degradation of Hsp90 client proteins.

Binding to the N-Terminal ATP-Binding Pocket

X-ray crystallography studies have revealed that this compound binds to the N-terminal domain of Hsp90, specifically within the ATP-binding pocket.[1] This binding is competitive with ATP, the natural substrate for Hsp90's ATPase activity.[4] The this compound molecule adopts a "folded" conformation within this pocket, with its benzoquinone moiety situated at the entrance and the carbamate group forming crucial hydrogen bonds at the base of the active site with residues such as Asp79, Gly83, and Thr171, as well as through water-mediated bridges.[1] In total, nine hydrogen-bonding interactions stabilize the this compound-Hsp90 complex.[1]

Inhibition of ATPase Activity

The binding of this compound to the ATP pocket directly inhibits the intrinsic ATPase activity of Hsp90.[3][5] This enzymatic activity is essential for the chaperone's conformational cycle and its ability to process and activate client proteins.[6] By blocking ATP hydrolysis, this compound locks Hsp90 in a non-functional state, preventing the progression of the chaperone cycle.[7]

Destabilization and Degradation of Client Proteins

The inhibition of Hsp90's ATPase activity leads to the destabilization of the Hsp90-client protein complexes.[1][7] This disruption marks the client proteins for ubiquitination and subsequent degradation by the proteasome.[8] This targeted degradation of oncoproteins is a key downstream consequence of Hsp90 inhibition and is central to the anticancer effects of this compound.[1]

A hallmark of Hsp90 inhibition is the concomitant upregulation of the co-chaperone Hsp70.[1] This is a cellular stress response to the accumulation of unfolded client proteins resulting from Hsp90 inactivation.[1]

Quantitative Analysis of this compound's Hsp90 Inhibition

The inhibitory potency of this compound has been quantified through various biophysical and biochemical assays, demonstrating its high affinity and efficacy against Hsp90.

| Parameter | This compound | Geldanamycin | Reference |

| IC50 (ATPase Inhibition) | 2 µM | 7 µM | [1][3] |

| Binding Affinity (Kd) | 0.24 µM | 1.2 µM | [1][3] |

| Thermodynamics of Binding | Enthalpy Driven (ΔH = –12360 cal/mol; ΔS = –10.54 cal/mol) | Entropy and Enthalpy Driven (ΔH = –6206 cal/mol; ΔS = 6.65 cal/mol) | [1] |

Key Experimental Protocols

The elucidation of this compound's mechanism of Hsp90 inhibition relies on a suite of well-established experimental techniques.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified Hsp90 protein with an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells and incubate for a short period.

-

Initiate Reaction: Add a known concentration of ATP to each well to start the ATPase reaction. Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent typically contains malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol. Allow the color to develop for approximately 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (Hsp90), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed during binding is measured.

Protocol:

-

Sample Preparation: Prepare solutions of purified Hsp90 and this compound in the same, thoroughly degassed buffer (e.g., PBS). The concentration of this compound in the syringe should be 10-20 times higher than the Hsp90 concentration in the sample cell.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the Hsp90 solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the Hsp90 solution while stirring.

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to demonstrate the disruption of the Hsp90-client protein interaction in cells treated with this compound and to observe the subsequent degradation of the client protein.

Principle: An antibody specific to a client protein is used to pull down the protein and any associated proteins (like Hsp90) from a cell lysate. The presence or absence of Hsp90 in the pulldown is then detected by Western blotting.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., DU145 prostate cancer cells) with this compound at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the client protein of interest (e.g., anti-ErbB2 or anti-cRaf1) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins (from the Co-IP) and total cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies against Hsp90, the client protein, Hsp70, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Analyze the band intensities to assess the amount of Hsp90 co-immunoprecipitated with the client protein and the levels of the client protein and Hsp70 in the total lysates.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the this compound-Hsp90 complex, revealing the precise binding mode and interactions.

Principle: A highly purified and concentrated protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is determined.

Protocol:

-

Protein-Ligand Complex Formation: Incubate purified Hsp90 with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to obtain well-ordered crystals of the Hsp90-macbecin complex. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem, often by molecular replacement using a known Hsp90 structure.

-

Build an atomic model of the Hsp90-macbecin complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy.

-

-

Structural Analysis: Analyze the final structure to identify the specific interactions between this compound and the amino acid residues of the Hsp90 binding pocket.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures enhances the understanding of this compound's mechanism of action.

Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle.

Caption: Workflow for Co-Immunoprecipitation and Western Blotting.

Conclusion

This compound is a potent inhibitor of Hsp90 that functions by competitively binding to the N-terminal ATP pocket, thereby inhibiting the chaperone's essential ATPase activity. This leads to the destabilization and subsequent proteasomal degradation of a wide range of oncogenic client proteins. Its favorable biochemical and physical properties make it a compelling candidate for the development of novel anticancer therapies. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other Hsp90 inhibitors.

References

- 1. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Balance between folding and degradation for Hsp90-dependent client proteins: a key role for CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 6. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 7. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Macbecin Biosynthesis in Nocardia sp.: A Technical Guide

Introduction

Macbecins are a class of ansamycin antibiotics first isolated from the fermentation broth of Nocardia sp. No. C-14919.[1] These compounds, specifically Macbecin I (a benzoquinone) and this compound II (a hydroquinone), exhibit significant antitumor activity.[1] Their complex structure, featuring a polyketide-derived ansa chain appended to an amino-benzoquinoid nucleus, has made their biosynthesis a subject of considerable interest for researchers in natural product chemistry and drug development. This guide provides an in-depth technical overview of the this compound biosynthetic pathway, drawing upon studies of ansamycin biosynthesis in Nocardia and related actinomycetes. While the complete biosynthetic gene cluster from the original producing strain, Nocardia sp. C-14919, is not publicly available, the well-characterized this compound biosynthetic gene cluster from Actinosynnema pretiosum subsp. pretiosum (MIBiG accession: BGC0000090) serves as a highly homologous and informative model.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large Type I polyketide synthase (PKS) gene cluster. The organization of the homologous this compound gene cluster from Actinosynnema pretiosum provides a blueprint for understanding the process in Nocardia sp. The cluster spans over 100 kb and contains genes encoding the PKS machinery, enzymes for starter unit biosynthesis, post-PKS modification enzymes, and regulatory proteins.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster (from Actinosynnema pretiosum)

| Gene | Proposed Function | Role in this compound Biosynthesis |

| PKS Genes | ||

| mbcAI | Type I Polyketide Synthase | Core polyketide chain assembly |

| mbcAII | Type I Polyketide Synthase | Core polyketide chain assembly |

| mbcAIII | Type I Polyketide Synthase | Core polyketide chain assembly |

| Starter Unit Biosynthesis | ||

| mbcO | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Catalyzes the formation of the AHBA starter unit |

| Post-PKS Modification Genes | ||

| mbcB | Acyl-CoA dehydrogenase-like protein | Tailoring of the polyketide chain |

| mbcC | 3-oxoacyl-[acyl-carrier-protein] reductase-like | Tailoring of the polyketide chain |

| mbcD | Enoyl-CoA hydratase/isomerase-like protein | Tailoring of the polyketide chain |

| mbcE | Acyl-CoA dehydrogenase-like protein | Tailoring of the polyketide chain |

| mbcF | Short chain dehydrogenase/reductase | Tailoring of the polyketide chain |

| mbcG | FAD-binding monooxygenase | Hydroxylation/oxidation of the macrolactam core |

| mbcH | Cytochrome P450 | Oxidative tailoring of the macrolactam core |

| mbcI | O-methyltransferase | Methylation of hydroxyl groups |

| mbcJ | Glycosyltransferase | Potentially involved in glycosylation (though this compound is not glycosylated) |

| mbcK | Acyltransferase | Acylation of the macrolactam core |

| mbcL | Thioesterase-like protein | Potential role in polyketide release or modification |

| mbcM | Acyl-CoA synthetase-like protein | Activation of carboxylic acids for tailoring reactions |

| mbcN | Acyl-CoA carboxylase, beta subunit | Precursor biosynthesis for polyketide chain extension |

| Regulatory and Transport Genes | ||

| mbcRII | Transcriptional regulator | Regulation of gene cluster expression |

| mbcP | ABC transporter-like protein | Export of this compound |

| mbcQ | ABC transporter-like protein | Export of this compound |

| mbcS | MFS transporter | Export of this compound |

| mbcT | ABC transporter ATP-binding protein | Export of this compound |

| mbcU | ABC transporter permease | Export of this compound |

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: starter unit formation, polyketide chain assembly, and post-PKS modifications.

Starter Unit Biosynthesis: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of all ansamycin antibiotics, including this compound, initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA).[2][3] This non-proteinogenic amino acid is derived from the shikimate pathway through a series of enzymatic reactions catalyzed by enzymes encoded within the biosynthetic gene cluster. The key enzyme in this pathway is AHBA synthase, which catalyzes the final aromatization step.[3][4]

Polyketide Chain Assembly

The AHBA starter unit is loaded onto the first module of the Type I PKS. The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, a process catalyzed by the multienzyme PKS complex (MbcAI, MbcAII, MbcAIII). The specific sequence of ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each PKS module dictates the structure of the growing polyketide chain.

Post-PKS Modifications

Following the release of the polyketide chain from the PKS, the resulting protothis compound undergoes a series of tailoring reactions to yield the final this compound structures. These modifications are catalyzed by enzymes encoded by genes such as mbcG, mbcH, and mbcI, and include hydroxylations, oxidations, and methylations. The conversion of the hydroquinone form (this compound II) to the benzoquinone form (this compound I) is a key oxidative step.

Experimental Protocols

Fermentation for this compound Production

Nocardia sp. C-14919 can be cultured in a suitable fermentation medium to produce macbecins. While specific details for this strain are proprietary, a general protocol for ansamycin production in Nocardia can be adapted.

Table 2: Example Fermentation Protocol for this compound Production

| Parameter | Condition |

| Strain | Nocardia sp. C-14919 |

| Seed Medium | Tryptic Soy Broth or a similar rich medium |

| Production Medium | A complex medium containing glucose, soybean meal, and mineral salts. Supplementation with L-tyrosine has been shown to enhance production. |

| Inoculum | 5-10% (v/v) of a 48-72 hour seed culture |

| Temperature | 28-30 °C |

| pH | 6.8-7.2 |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

| Agitation | 200-250 rpm |

| Fermentation Time | 7-10 days |

Gene Knockout in Nocardia sp. using CRISPR/Cas9

Targeted gene inactivation is a powerful tool to elucidate the function of genes in the this compound biosynthetic pathway. The CRISPR/Cas9 system has been successfully applied for genome editing in Nocardia.

Protocol Outline:

-

sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a coding region of the gene of interest within the this compound biosynthetic gene cluster.

-

Plasmid Construction: Synthesize and clone the sgRNA into a suitable E. coli-Nocardia shuttle vector that also expresses the Cas9 nuclease.

-

Transformation: Prepare electrocompetent Nocardia sp. cells and transform them with the CRISPR/Cas9 plasmid.

-

Selection and Screening: Select for transformants on appropriate antibiotic-containing media. Screen colonies by PCR to identify those with the desired gene deletion or insertion, which can be confirmed by Sanger sequencing.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutant under this compound-producing conditions and analyze the fermentation broth by HPLC to confirm the loss of this compound production.

HPLC Analysis of Macbecins

This compound I and II can be extracted from the fermentation broth and quantified by High-Performance Liquid Chromatography (HPLC).

Table 3: Example HPLC Protocol for this compound Analysis

| Parameter | Condition |

| Sample Preparation | Extract the fermentation broth with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from 30% to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm and 310 nm |

| Quantification | Based on a standard curve generated with purified this compound I and II. |

Conclusion

The biosynthesis of this compound in Nocardia sp. is a complex process involving a Type I PKS and a suite of tailoring enzymes. Understanding this pathway at a molecular level opens up opportunities for biosynthetic engineering to produce novel this compound analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for researchers to investigate and manipulate the this compound biosynthetic machinery in Nocardia. Further research, particularly the sequencing and annotation of the this compound biosynthetic gene cluster from the original producer, Nocardia sp. C-14919, will undoubtedly provide deeper insights into the intricate biochemistry of this important class of natural products.

References

A Technical Guide to the Discovery and Isolation of Macbecin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The macbecins are a duo of ansamycin antibiotics, designated Macbecin I and this compound II, first isolated from the actinomycete Nocardia sp. No. C-14919.[1][2] These macrocyclic lactams exhibit a range of biological activities, including moderate efficacy against Gram-positive bacteria and fungi, as well as notable antitumor properties.[1] Structurally, this compound I is characterized by a benzoquinone core, while this compound II possesses a hydroquinone nucleus.[2] Their unique chemical scaffolds and biological functions, particularly their role as Hsp90 inhibitors and their specific activity in certain cancer cell lines, have made them subjects of ongoing research interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these compounds, including detailed experimental protocols, quantitative data, and insights into their biosynthetic and signaling pathways.

Discovery and Producing Organism

This compound I and II were first reported in 1980 by researchers at Takeda Chemical Industries in Japan.[1][2] The producing organism, a novel actinomycete strain designated Nocardia sp. No. C-14919, was isolated from a soil sample.[1] This strain is characterized by delayed fragmentation of its vegetative mycelia, the formation of coremia on solid media, and the presence of meso-diaminopimelic acid in its cell wall.[1]

Physicochemical Properties

This compound I and II are closely related ansamycin antibiotics, with this compound I being the oxidized benzoquinone form and this compound II being the reduced hydroquinone form.[2][3] Their fundamental properties are summarized below.

| Property | This compound I | This compound II | Reference |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ | [3] |

| Molecular Weight | 558.67 g/mol | 560.68 g/mol | [3] |

| Appearance | Reddish-purple needles | Pale yellow prisms | [2] |

| Melting Point | 245-248 °C (decomposition) | 230-233 °C (decomposition) | [2] |

| UV-Vis λmax (MeOH) | 278 nm (E1% 1cm 210), 310 nm (sh), 385 nm (sh), 570 nm (E1% 1cm 60) | 280 nm (E1% 1cm 240), 305 nm (E1% 1cm 190) | [2] |

| Solubility | Soluble in DMSO, chloroform, methanol, ethanol, acetone, ethyl acetate. Sparingly soluble in benzene. Insoluble in n-hexane and water. | Soluble in DMSO, methanol, ethanol, acetone, ethyl acetate. Sparingly soluble in chloroform. Insoluble in benzene, n-hexane, and water. | [2] |

Experimental Protocols

Fermentation of Nocardia sp. No. C-14919

The production of macbecins is achieved through submerged fermentation of Nocardia sp. No. C-14919. A marked enhancement in the production of both this compound I and II was observed in cultures supplemented with L-tyrosine.[1]

Seed Culture:

-

A loopful of the slant culture of Nocardia sp. No. C-14919 is inoculated into a 100 ml flask containing 20 ml of seed medium.

-

The seed medium consists of 2% glucose, 1% peptone, 0.5% yeast extract, and 0.5% meat extract (pH 7.0).

-

The flask is incubated on a rotary shaker at 28°C for 48 hours.

Production Culture:

-

A 5% inoculum from the seed culture is transferred to a 2 L flask containing 500 ml of production medium.

-

The production medium is composed of 4% soluble starch, 2% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, and 0.0007% CuSO₄·7H₂O (pH 7.0).

-

For enhanced production, 0.1% L-tyrosine can be added to the medium.

-

The fermentation is carried out at 28°C for 4 to 5 days on a rotary shaker.

Isolation and Purification of this compound I and II

The following protocol outlines the extraction and purification of macbecins from the culture broth.[2]

-

Extraction: The culture broth is filtered to separate the mycelia. The filtrate is then extracted twice with an equal volume of ethyl acetate. The mycelial cake is extracted with acetone, and the acetone extract is concentrated and then re-extracted with ethyl acetate.

-

Solvent Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Separation of this compound I and II: Fractions containing macbecins are combined and further purified by a second round of silica gel chromatography. This compound I (reddish-purple) and this compound II (pale yellow) are separated based on their different polarities.

-

Crystallization: this compound I is crystallized from a mixture of chloroform and n-hexane to yield reddish-purple needles. This compound II is crystallized from a mixture of methanol and water to give pale yellow prisms.

Biological Activity

Antimicrobial Activity

This compound I and II exhibit moderate activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for a selection of microorganisms are presented below.

| Microorganism | This compound I (µg/mL) | This compound II (µg/mL) |

| Staphylococcus aureus | 6.25 | 12.5 |

| Bacillus subtilis | 3.13 | 6.25 |

| Mycobacterium smegmatis | 1.56 | 3.13 |

| Candida albicans | 12.5 | 25 |

| Aspergillus niger | >100 | >100 |

| Escherichia coli | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 |

Data is compiled from the original discovery papers and may vary based on specific strains and testing conditions.[1]

Antitumor Activity

Both this compound I and II have demonstrated antitumor activity. This compound I is a known inhibitor of Heat Shock Protein 90 (Hsp90) with an IC₅₀ of 2 µM.[4] This inhibition leads to the degradation of key oncogenic client proteins.[4] this compound II has shown specific potency against SMAD4-negative colon cancer cells.[5]

Biosynthetic Pathway

The biosynthesis of macbecins proceeds through a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC0000090) from Actinosynnema pretiosum subsp. pretiosum has been identified.[6] The pathway involves the assembly of a polyketide chain from acetate and propionate units, followed by cyclization and post-PKS modifications including amidation, methylation, and oxidation to form the final this compound structures.

Signaling Pathways and Mechanism of Action

Hsp90 Inhibition

This compound I functions as an inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[4] By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of oncogenic client proteins such as ErbB2 and c-Raf.[4]

Activity in SMAD4-Negative Colon Cancer

This compound II exhibits enhanced potency in colon cancer cells that are deficient in the tumor suppressor protein SMAD4.[5] The transforming growth factor-beta (TGF-β) signaling pathway, which relies on SMAD4 as a central mediator, plays a complex role in cancer progression. In SMAD4-negative cells, the precise mechanism of this compound II's selective activity is an area of active investigation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | C30H42N2O8 | CID 433447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 5. scbt.com [scbt.com]

- 6. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Macbecin I and II: A Comparative Analysis of the Benzoquinone and Hydroquinone Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin I and its hydroquinone counterpart, this compound II, are members of the ansamycin class of antibiotics, a group of natural products known for their potent antitumor properties. First isolated from an actinomycete, Nocardia sp. No. C-14919, these macrolactams have garnered significant interest in the field of oncology.[1][2] this compound I, the oxidized benzoquinone form, is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[3][4] this compound II, the reduced hydroquinone form, exhibits distinct and compelling biological activities, including enhanced solubility and specific efficacy in certain cancer contexts. This technical guide provides an in-depth comparative analysis of this compound I and II, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols for their study.

Physicochemical and Biological Properties

This compound I and II share the same core ansamycin structure but differ in the oxidation state of their quinone moiety. This seemingly minor structural difference leads to notable variations in their physicochemical properties and biological activities.

| Property | This compound I (Benzoquinone) | This compound II (Hydroquinone) | Reference(s) |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ | [1] |

| Molecular Weight | 558.67 g/mol | 560.68 g/mol | [4] |

| Appearance | Yellow lyophilised solid | Not explicitly stated, but hydroquinones are generally lighter in color than their corresponding benzoquinones. | [5] |

| Solubility | Soluble in DMSO | More soluble than this compound I | [4][6] |

| Stability | Stable | Generally less stable than the benzoquinone form, prone to oxidation. | [3][7] |

| Hsp90 Inhibition (IC₅₀) | 2 µM | Not explicitly quantified in the reviewed literature, but its activity as an Hsp90 inhibitor is acknowledged. | [3][4] |

| Hsp90 Binding (Kd) | 0.24 µM | Not explicitly quantified in the reviewed literature. | [3][8] |

| General Cytotoxicity (IC₅₀) | ~0.4 µM (in cultured KB cells) | Potent, with specific activity in SMAD4-negative colon cancer cells. Direct comparative IC₅₀ values with this compound I across the same cell lines are not readily available in the reviewed literature. | [9][10] |

| Antimicrobial Activity | Moderately active against several Gram-positive bacteria and fungi. | Moderately active against several Gram-positive bacteria and fungi. | [11] |

Mechanisms of Action

This compound I: Hsp90 Inhibition

This compound I exerts its primary anticancer effects through the inhibition of Hsp90.[3] By binding to the ATP-binding site in the N-terminal domain of Hsp90, this compound I disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[4][12] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as ErbB2 and cRaf1.[4] The degradation of these proteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest and apoptosis.

References

- 1. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of docetaxel-induced cytotoxicity and apoptosis by all-trans retinoic acid (ATRA) through downregulation of survivin (BIRC5), MCL-1 and LTbeta-R in hormone- and drug resistant prostate cancer cell line, DU-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound I | CAS:73341-72-7 | Antibiotic; Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterozygous Yeast Deletion Collection Screens Reveal Essential Targets of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

The Disassembly Line: A Technical Guide to Macbecin-Induced Hsp90 Client Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a ubiquitous molecular chaperone essential for the stability and function of a multitude of signaling proteins, many of which are implicated in oncogenesis. Its inhibition represents a compelling strategy for cancer therapy. Macbecin, a benzoquinone ansamycin antibiotic, effectively hijacks the Hsp90 chaperone machinery, leading to the targeted degradation of its client proteins. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, detailed experimental protocols for its study, and quantitative data on its effects, offering a comprehensive resource for researchers in the field.

Introduction: Hsp90 and the Promise of its Inhibition

Hsp90 is a critical component of cellular proteostasis, ensuring the proper conformation and activity of a diverse clientele of proteins, including kinases, transcription factors, and steroid hormone receptors.[1][2] In malignant cells, Hsp90 is often overexpressed and plays a pivotal role in maintaining the function of oncoproteins that drive tumor growth and survival.[2][3] This reliance makes cancer cells particularly vulnerable to Hsp90 inhibition.

This compound, a structural analog of geldanamycin, is a potent inhibitor of Hsp90.[3][4] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[4][5] This disruption of the Hsp90 chaperone cycle triggers the misfolding and subsequent degradation of Hsp90-dependent client proteins, primarily via the ubiquitin-proteasome pathway.[1][6] This targeted elimination of oncoproteins forms the basis of the anti-cancer properties of this compound and other Hsp90 inhibitors.

The Molecular Mechanism of this compound Action

The binding of this compound to the N-terminal domain of Hsp90 induces a conformational change that stalls the chaperone cycle.[4] This prevents the productive folding and stabilization of client proteins. The now-unstable client proteins are recognized by the cell's quality control machinery, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[7]

Several E3 ubiquitin ligases have been implicated in this process. The C-terminus of Hsp70-interacting protein (CHIP) can bind to the Hsp90-client complex and directly ubiquitinate the client protein, marking it for degradation.[8] Additionally, the Cullin-5 (CUL5) E3 ligase has been shown to be involved in the degradation of several Hsp90 clients following inhibitor treatment.[9]

Signaling Pathway of Hsp90 Inhibition and Client Protein Degradation

Caption: Mechanism of this compound-induced Hsp90 client protein degradation.

Quantitative Analysis of Client Protein Degradation

The efficacy of Hsp90 inhibitors is often quantified by measuring the reduction in the levels of key client proteins over time. While extensive quantitative data for this compound is not as readily available as for other ansamycins, its close structural and functional relationship with geldanamycin allows for comparative analysis.

Table 1: Comparative Binding Affinities and Inhibitory Concentrations

| Compound | Target | IC50 (ATPase Activity) | Binding Affinity (Kd) | Reference |

| This compound I | Hsp90 | 2 µM | 0.24 µM | [4] |

| Geldanamycin | Hsp90 | Not Specified | 1.2 µM | [10] |

Table 2: Degradation of Hsp90 Client Proteins by Geldanamycin (as a proxy for this compound)

| Client Protein | Cell Line | Treatment Duration (hours) | % Degradation (approx.) | Reference |

| Her2/ErbB2 | Multiple | 24 | >90% | [9] |

| Akt | Multiple | 24 | Significant | [11] |

| c-Raf | Multiple | 24 | Significant | [11] |

| BRAFV600E | Multiple | 24 | >90% | [12] |

| CDK4 | Multiple | 24 | Significant | [9] |

Note: The data for geldanamycin is presented as a representative example of the expected effects of this compound due to their similar mechanisms of action.

Experimental Protocols

Western Blot Analysis of Client Protein Degradation

This is a fundamental technique to monitor the levels of Hsp90 client proteins following treatment with this compound.[1]

Experimental Workflow for Western Blot Analysis

Caption: A streamlined workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).[11] Include a vehicle control (e.g., DMSO).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.[6]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

-

Incubate the membrane with primary antibodies specific for the client proteins of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[12]

Immunoprecipitation (IP) of Hsp90-Client Complexes

IP can be used to study the interaction between Hsp90 and its client proteins and how this is affected by this compound.

Methodology:

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.[10]

-

Immunoprecipitation:

-

Washing and Elution:

-

Analysis: Analyze the eluted proteins by Western blotting to detect the co-immunoprecipitated proteins.

Pulse-Chase Analysis of Protein Degradation

This technique allows for the direct measurement of protein half-life and how it is altered by this compound treatment.[15][16]

Methodology:

-

Pulse Labeling: Incubate cells for a short period (e.g., 30 minutes) with a medium containing radiolabeled amino acids (e.g., 35S-methionine/cysteine) to label newly synthesized proteins.[16][17]

-

Chase: Replace the labeling medium with a medium containing an excess of unlabeled amino acids.[16]

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Sample Collection: Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12 hours).[12]

-

Immunoprecipitation and Analysis:

Ubiquitination Assay

This assay is used to demonstrate that the degradation of Hsp90 client proteins is dependent on the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132).[6]

-

Immunoprecipitation: Perform immunoprecipitation for the client protein of interest as described in section 4.2.

-

Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An accumulation of high-molecular-weight ubiquitinated species of the client protein in the presence of this compound and MG132 indicates that degradation is ubiquitin-dependent.[6]

Conclusion

This compound is a potent inhibitor of Hsp90 that induces the degradation of a wide range of oncogenic client proteins. This in-depth guide provides the foundational knowledge and experimental protocols necessary for researchers to investigate the mechanism of action of this compound and other Hsp90 inhibitors. The continued study of these compounds holds significant promise for the development of novel and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

- 16. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-portal.uu.nl [research-portal.uu.nl]

- 18. Video: Analysis of Protein Folding, Transport, and Degradation in Living Cells by Radioactive Pulse Chase [jove.com]

An In-depth Technical Guide to the Antitumor and Cytocidal Activities of Macbecin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin I is a benzenoid ansamycin antibiotic that has demonstrated significant antitumor and cytocidal (cell-killing) activities.[1] As a member of the ansamycin family, it shares structural similarities with other compounds known for their potent biological effects. This technical guide provides a comprehensive overview of the antitumor properties of this compound I, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

The primary mechanism underlying the antitumor effects of this compound I is its potent inhibition of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[3]

This compound I binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[3]

Key oncogenic client proteins of Hsp90 that are destabilized by this compound I include:

-

ErbB2 (HER2): A receptor tyrosine kinase that is overexpressed in various cancers and is a key driver of cell proliferation and survival.

-

cRaf1: A serine/threonine-protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell growth and division.

By promoting the degradation of these and other client proteins, this compound I simultaneously disrupts multiple oncogenic signaling pathways, leading to cell growth inhibition and apoptosis.[2]

Data Presentation

In Vitro Activity

The in vitro cytocidal activity of this compound I has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) provide quantitative measures of its potency.

| Parameter | Value | Target | Assay | Reference |

| IC50 | 2 µM | Hsp90 ATPase Activity | Biochemical Assay | [2] |

| Kd | 0.24 µM | Hsp90 | Binding Assay | [2] |

| Cytotoxicity | > 0.1 µg/mL | KB cells | Cell Viability Assay | [1] |

In Vivo Efficacy

This compound I has demonstrated significant antitumor activity in murine cancer models. The efficacy is often measured as the percentage increase in lifespan (% ILS) or as a reduction in tumor volume (T/C ratio).

| Cancer Model | Administration Route | Dosage | Efficacy (% ILS) | Reference |

| Leukemia P388 | Intraperitoneal | 10 mg/kg/day | 97 | [1] |

| Melanoma B16 | Intraperitoneal | 5 mg/kg/day | 103 | [1] |

| Ehrlich Carcinoma | Intraperitoneal | 10 mg/kg/day | 206 | [1] |

| Leukemia L1210 | Intraperitoneal | Not specified | 39 | [1] |

| Cancer Model | Administration Route | Dosage | Efficacy (Minimum T/C Ratio) | Reference |

| DU145 Murine Xenograft | Not specified | Not specified | 32% | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound I on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

b. Drug Treatment:

-

Prepare serial dilutions of this compound I in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound I solutions at various concentrations. Include a vehicle control (e.g., DMSO, not exceeding 0.1%).

c. Incubation:

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

d. MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

e. Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound I using flow cytometry.

a. Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of this compound I for the desired time (e.g., 24 hours).

b. Cell Harvesting and Staining:

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

c. Incubation and Analysis:

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.[4][5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound I-treated cells via flow cytometry.

a. Cell Treatment and Harvesting:

-

Treat cells with this compound I for the desired time.

-

Harvest and wash the cells with PBS.

b. Fixation:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

c. Staining:

-

Wash the cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubate in the dark to allow for DNA staining.

d. Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Antitumor Efficacy (DU145 Murine Xenograft Model)

This section provides a general framework for assessing the in vivo antitumor activity of this compound I.

a. Cell Implantation:

-

Subcutaneously inject DU145 human prostate cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).[7][8]

b. Tumor Growth and Treatment:

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound I at a predetermined dose and schedule (e.g., intraperitoneal injection).

c. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

The study endpoint may be a specific tumor volume or a predetermined time point.

d. Data Analysis:

-

Calculate the tumor growth inhibition (T/C ratio) and assess any treatment-related toxicity.

Mandatory Visualizations

Signaling Pathways

Caption: this compound I inhibits Hsp90, leading to the degradation of client proteins and downstream effects.

Experimental Workflow

Caption: A general workflow for evaluating the antitumor activity of this compound I.

References

- 1. Antitumor and cytocidal activities of a newly isolated benzenoid ansamycin, this compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 8. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]

Unveiling the Immunomodulatory Role of Macbecin II: A Technical Guide to its Upregulation of MHC-I Expression

For Immediate Release

WINSTON-SALEM, NC – Researchers have identified Macbecin II, a benzoquinone ansamycin, as a potent upregulator of Major Histocompatibility Complex class I (MHC-I) expression on cancer cells. This discovery, detailed in a recent publication in EMBO Molecular Medicine, opens new avenues for enhancing the efficacy of cancer immunotherapies. This technical guide provides an in-depth analysis of the underlying mechanisms, experimental validation, and potential therapeutic applications of this compound II in oncology for researchers, scientists, and drug development professionals.

Abstract

Major Histocompatibility Complex class I (MHC-I) molecules are critical for the presentation of endogenous antigens to cytotoxic T lymphocytes (CTLs), a cornerstone of anti-tumor immunity. However, many cancers evade immune surveillance by downregulating MHC-I expression. This compound II, a known Heat Shock Protein 90 (HSP90) inhibitor, has been demonstrated to counteract this immune evasion strategy. This document elucidates the mechanism by which this compound II upregulates MHC-I expression, primarily through a post-translational rescue from lysosomal degradation. Notably, this effect is observed at concentrations lower than those typically associated with HSP90 inhibition, suggesting a potentially novel mechanism of action. We present a comprehensive overview of the experimental data, detailed protocols for key assays, and a proposed signaling pathway to facilitate further research and development in this promising area of cancer immunotherapy.

Introduction

The ability of the immune system to recognize and eliminate malignant cells is heavily dependent on the presentation of tumor-associated antigens by MHC-I molecules on the cancer cell surface. Downregulation of MHC-I is a common immune escape mechanism observed in various cancers, rendering them less susceptible to T-cell mediated killing and resistant to immunotherapies such as checkpoint inhibitors.[1][2] Consequently, therapeutic strategies aimed at restoring or upregulating MHC-I expression are of significant interest.

This compound II, a member of the ansamycin family of antibiotics, has been identified as a compound capable of significantly increasing surface MHC-I levels on cancer cells.[1][2] While initially characterized as an HSP90 inhibitor, recent evidence suggests its immunomodulatory effects on MHC-I may occur through a distinct, HSP90-independent pathway at lower concentrations. This guide will delve into the specifics of this mechanism, providing the necessary technical details for its study and potential therapeutic exploitation.

Quantitative Data on this compound II-Mediated MHC-I Upregulation

The upregulation of MHC-I expression by this compound II has been quantified using flow cytometry and Western blot analysis across various cancer cell lines. The following tables summarize the dose-dependent effects observed after a 48-hour treatment period.

| Cell Line | This compound II Concentration (µM) | Fold Increase in Surface MHC-I (MFI) | Reference |

| DCIS.com | 0.1 | Significant Increase | [3] |

| DCIS.com | 0.5 | Significant Increase | [3] |

| MCF10CA1a | 0.1 | Significant Increase | [3] |

| MCF10CA1a | 0.5 | Significant Increase | [3] |

| E0771 | Not Specified | Significant Increase | [3] |

| 4T1 | Not Specified | Significant Increase | [3] |

Table 1: Dose-Dependent Upregulation of Surface MHC-I Expression by this compound II (Flow Cytometry). Data is derived from figures in the cited literature and indicates a significant increase in Mean Fluorescence Intensity (MFI) compared to vehicle control.

| Cell Line | This compound II Concentration (µM) | Qualitative Change in Total MHC-I | Reference |

| DCIS.com | 0.1 | Increase | [3] |

| DCIS.com | 0.5 | Strong Increase | [3] |

| MCF10CA1a | 0.1 | Increase | [3] |

| MCF10CA1a | 0.5 | Strong Increase | [3] |

Table 2: Dose-Dependent Upregulation of Total MHC-I Protein Expression by this compound II (Western Blot). Qualitative assessment of Western blot data from the cited literature.

Proposed Mechanism of Action: Rescue from Lysosomal Degradation

The primary mechanism by which this compound II upregulates MHC-I is through the post-translational stabilization of the protein by preventing its degradation in the lysosome.[1][2] This is distinct from the classical effects of many HSP90 inhibitors, which typically lead to the proteasomal degradation of client proteins.

The prevailing hypothesis is that this compound II, at low concentrations (0.1-0.5 µM), interferes with the endosomal sorting and trafficking machinery that directs MHC-I molecules to lysosomes for degradation. This leads to an accumulation of MHC-I, which can then be recycled to the cell surface, thereby enhancing antigen presentation. At higher concentrations (e.g., 10 µM), this compound II's HSP90 inhibitory activity likely becomes more prominent, leading to a broader range of cellular effects.[4]

Figure 1: Proposed signaling pathway for this compound II's upregulation of MHC-I.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: DCIS.com, MCF10CA1a, E0771, 4T1 breast cancer cell lines.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F-12, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

This compound II Treatment: this compound II (dissolved in DMSO) is added to the culture medium at final concentrations ranging from 0.1 µM to 5 µM. A vehicle control (DMSO) is run in parallel. Cells are typically incubated for 48 hours before analysis.

Flow Cytometry for Surface MHC-I Expression

This protocol outlines the steps to quantify MHC-I expression on the cell surface.

Figure 2: Experimental workflow for flow cytometry analysis of surface MHC-I.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Primary antibody: Anti-HLA-ABC antibody (or mouse-specific H-2K/H-2D antibody)

-

Secondary antibody: Fluorochrome-conjugated anti-mouse or anti-human IgG

-

Viability dye (e.g., Propidium Iodide or DAPI)

-

-

Procedure:

-

Harvest treated and control cells and wash with cold PBS.

-

Resuspend cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.

-

Add the primary antibody at the manufacturer's recommended dilution and incubate for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Analyze the samples on a flow cytometer, gating on live, single cells. Record the Mean Fluorescence Intensity (MFI) for the MHC-I positive population.

-

Western Blot for Total MHC-I Expression

This protocol details the procedure for measuring the total cellular levels of MHC-I.

Figure 3: Experimental workflow for Western blot analysis of total MHC-I.

-

Reagents:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-MHC class I antibody

-

Loading control antibody: Anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse treated and control cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MHC-I antibody and a loading control antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

-

Conclusion and Future Directions

This compound II presents a promising therapeutic agent for enhancing anti-tumor immunity by upregulating MHC-I expression on cancer cells. The mechanism, involving the rescue of MHC-I from lysosomal degradation, appears to be at least partially independent of its HSP90 inhibitory activity at clinically relevant concentrations. This unique mode of action warrants further investigation to fully elucidate the molecular players involved in the endosomal sorting and trafficking of MHC-I and how this compound II modulates this pathway.

Future research should focus on:

-

Detailed Mechanistic Studies: Identifying the specific proteins and pathways that are modulated by low-dose this compound II to prevent MHC-I trafficking to the lysosome.

-

In Vivo Efficacy: Further preclinical and clinical studies are needed to evaluate the synergistic effects of this compound II with existing immunotherapies, such as checkpoint inhibitors and cancer vaccines.

-

Biomarker Development: Identifying biomarkers that can predict which tumors are most likely to respond to this compound II treatment based on their baseline MHC-I expression and lysosomal degradation activity.

The findings summarized in this guide provide a solid foundation for the continued development of this compound II as a novel immunomodulatory agent for the treatment of cancer.

References

- 1. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy | EMBO Molecular Medicine [link.springer.com]

- 3. Regulation of Protein Transport Pathways by the Cytosolic Hsp90s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Heat Shock Proteins in Antigen Cross Presentation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Macbecin In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin is a benzenoid ansamycin antibiotic that has demonstrated potent antitumor and cytocidal activities. It functions as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By binding to the ATP-binding site of HSP90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound using a colorimetric MTT assay.

Mechanism of Action

This compound I is a stable HSP90 inhibitor, binding to the ATP-binding site with an IC50 of 2 µM and a dissociation constant (Kd) of 0.24 µM[1]. This inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. Many of these client proteins are oncoproteins or proteins critical for cancer cell survival, including kinases and transcription factors involved in key signaling pathways such as PI3K/Akt and MAPK/ERK. The degradation of these proteins simultaneously blocks multiple oncogenic signaling pathways, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound and provides comparative data for other HSP90 inhibitors to offer a broader context of potency.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound I | - | HSP90 ATPase Activity | 2 µM | [1] |

| This compound II | HT-29 (SMAD4-negative colon cancer) | Cell Viability | More potent than in SMAD4-expressing cells | |

| This compound II | COLO-205 (SMAD4-negative colon cancer) | Cell Viability | More potent than in SMAD4-expressing cells | |

| Geldanamycin | Various | HSP90 ATPase Activity | ~0.2 µM | |

| 17-AAG | Various | Cell Viability | nM to low µM range | |

| NVP-AUY922 | B16F10 | Cell Viability | ~50 nM (at 24h) | |

| NVP-AUY922 | LS174T | Cell Viability | ~100 nM (at 24h) |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.

Experimental Workflow for this compound Cell Viability Assay

Caption: Step-by-step workflow for the this compound in vitro cell viability MTT assay.

Experimental Protocols

Materials

-